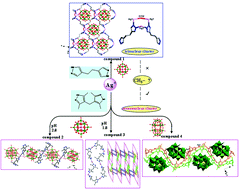The key role of –CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds†
Dalton Transactions Pub Date: 2014-03-04 DOI: 10.1039/C4DT00107A
Abstract
Through using two kinds of bis(pyrazolyl) ligands, four polyoxometalate (POM)-based compounds were hydrothermally synthesized and structurally characterized, [Ag3(Hbhpe)2(H2O)(H2PMo12O40)]·H2O (1), [Ag(H2bdpm)2(H2PW12O40)]·4H2O (2), [Ag6(H2bdpm)6(HPWVI8WV4O40)]·2H2O (3) and [Ag4(H2bdpm)4(H2P2W18O62)]·3H2O (4) (H2bhpe = 1,2-bis(1-H-pyrazolate)ethane, H2bdpm = 1,1′-bis(3,5-dimethyl-1H-pyrazolate)methane). In compound 1, the Ag–Hbhpe subunit is a 2D layer containing large penta-membered cycles and small tri-nuclear AgI clusters. The Keggin anions covalently float on the large cycles. In compound 2, the Keggin anions are fused by [Ag(H2bdpm)2]+ subunits to form a 1D chain. Compound 3 contains hexa-membered metal–organic cycles, which are further linked by Keggin anions to build a 1D chain. Adjacent chains share the AgI ions to construct a 3D framework of 3. Compound 4 exhibits a wavy double-track chain structure, with the Wells–Dawson anions covalently suspended up and down this chain. The steric hindrance of –CH3 groups in H2bdpm leads to the formation of mono-nuclear AgI subunits in 2–4. The influence of –CH3 steric hindrance in bis(pyrazolyl) ligands on the structures of 1–4 is discussed. The electrochemical and photocatalytic properties of the title compounds have been studied.

Recommended Literature
- [1] Annual General Meeting, March 30, 1853
- [2] Copper-catalyzed enantioselective arylalkynylation of alkenes†
- [3] Synthesis of porous ZnS, ZnO and ZnS/ZnO nanosheets and their photocatalytic properties
- [4] Unexpected enhanced activity catalysts for butane oxidation using mixtures derived from VOHPO4·0.5H2O and AlPO4†
- [5] Identification of key regulators and their controlling mechanism in a combinatorial apoptosis network: a systems biology approach†
- [6] Plasmon–exciton systems with high quantum yield using deterministic aluminium nanostructures with rotational symmetries†
- [7] Synthesis of N-α-chlorobenzylidene-N′-(2,4- and 4,2-halogenoiodophenyl)hydrazines and their reaction with thioacetate ion
- [8] Engineering thermal rectification in MoS2 nanoribbons: a non-equilibrium molecular dynamics study†
- [9] Prediction of outer membrane proteins by combining the position- and composition-based features of sequence profiles†
- [10] Cytotoxicity and DNA cleavage with core–shell nanocomposites functionalized by a KH domain DNA binding peptide†










